molecular formula C10H16ClN B15051407 (1S)-1-phenylbutan-1-amine hydrochloride

(1S)-1-phenylbutan-1-amine hydrochloride

Cat. No.: B15051407
M. Wt: 185.69 g/mol
InChI Key: SRLJBKBDJRRHGL-PPHPATTJSA-N
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Description

(1S)-1-Phenylbutan-1-amine hydrochloride is a chiral primary amine salt characterized by a phenyl group attached to the first carbon of a four-carbon chain, with an (S)-configuration at the chiral center. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. It is frequently utilized as a building block in organic synthesis, notably in the preparation of antibiotics such as Degrasyn analogs .

Properties

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

(1S)-1-phenylbutan-1-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m0./s1

InChI Key

SRLJBKBDJRRHGL-PPHPATTJSA-N

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1)N.Cl

Canonical SMILES

CCCC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-phenylbutan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 1-phenylbutan-1-one in the presence of a chiral catalyst to obtain the desired enantiomer. Another method involves the use of chiral amine auxiliaries to achieve enantioselective synthesis.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable chiral catalyst to ensure high yield and enantiomeric purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-phenylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1S)-1-phenylbutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-phenylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Compound Name CAS Number Molecular Formula Key Structural Features Similarity Score (if available) References
(1S)-1-Phenylbutan-1-amine hydrochloride Not explicitly provided C₁₀H₁₄ClN (S)-configuration; phenyl at C1, linear chain N/A
(1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride 1822318-01-3 C₁₁H₁₆ClN (R)-configuration; methyl at C2, phenyl at C1 0.97
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride 1822326-55-5 C₁₁H₁₆ClN (S)-configuration; methyl at C2, phenyl at C1 0.97
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride 1269470-38-3 C₁₁H₁₆ClN (S)-configuration; methyl at C3, phenyl at C1 1.00
2-Phenylbutan-1-amine hydrochloride Not explicitly provided C₁₀H₁₅ClN Phenyl at C2, linear chain N/A

Key Observations :

  • Stereochemical Impact : Enantiomers like (1R)-2-Methyl-1-phenylbutan-1-amine and (1S)-2-Methyl-1-phenylbutan-1-amine exhibit distinct biological activities despite high structural similarity (97% similarity score) .

Substituted Phenyl Derivatives

Compound Name CAS Number Molecular Formula Substituent on Phenyl Ring Key Properties/Applications References
(S)-1-(p-Tolyl)butan-1-amine hydrochloride 1391435-90-7 C₁₁H₁₆ClN Para-methyl group Increased lipophilicity; used in R&D for drug intermediates
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride 1228093-32-0 C₁₃H₂₀ClN 3,5-dimethyl groups Enhanced receptor binding affinity; drug development
(1S)-1-(Adamantan-1-yl)ethan-1-amine hydrochloride 1005341-54-7 C₁₂H₂₂ClN Adamantyl group High rigidity; research applications in neurology

Key Observations :

  • Lipophilicity : Para-methyl substitution (p-tolyl) increases hydrophobicity, improving membrane permeability .
  • Receptor Interactions : Bulky substituents like adamantyl or 3,5-dimethyl groups enhance steric and electronic interactions in target binding .

Key Observations :

  • Safety Profile : All compounds share oral toxicity (H302) and skin/eye irritation risks (H315/H319), but substituents like adamantyl or hydroxyl groups may modulate toxicity .
  • Stability : Hydroxyl-rich derivatives (e.g., cyclopentane analog) require strict moisture control to prevent decomposition .

Biological Activity

(1S)-1-phenylbutan-1-amine hydrochloride is a chiral amine compound with significant implications in biological and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H12ClNC_9H_{12}ClN and features a phenyl group attached to a butanamine backbone. Its hydrochloride form enhances solubility in water, making it suitable for pharmacological applications. The presence of a chiral center allows for the existence of two enantiomers, which may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It may function as an agonist or antagonist, influencing neurotransmitter systems such as dopamine and norepinephrine pathways. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential therapeutic uses .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Stimulant Effects : Similar to amphetamines, the compound may stimulate the central nervous system (CNS), affecting mood and energy levels.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain Gram-negative bacteria .
  • Neuroprotective Effects : Investigations into its effects on neurological disorders are ongoing, focusing on its ability to modulate enzyme activity related to neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Stimulant EffectsIncreased dopamine release in vitro
Antimicrobial ActivityModest activity against Klebsiella sp. and E. coli
Neuroprotective EffectsPotential modulation of BACE1 enzyme activity

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Reductive AminationUsing carbonyl compounds with AmDH enzymes>99%
Traditional SynthesisMulti-step synthesis from amino acids90%

Case Study 1: Neuroprotective Potential

A study investigated the effects of this compound on BACE1 inhibition, which is crucial in Alzheimer's disease pathology. The compound demonstrated significant binding affinity, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Study 2: Antimicrobial Evaluation

In vitro tests revealed that certain derivatives of this compound exhibited antimicrobial properties against pathogenic bacteria such as Pseudomonas aeruginosa. These findings highlight the compound's potential in developing new antimicrobial agents .

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